(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetic acid
Description
Properties
IUPAC Name |
2-(7,8-dimethoxy-1-oxophthalazin-2-yl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O5/c1-18-8-4-3-7-5-13-14(6-9(15)16)12(17)10(7)11(8)19-2/h3-5H,6H2,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXVBMXPFVIUDQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)C=NN(C2=O)CC(=O)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201238903 | |
| Record name | 7,8-Dimethoxy-1-oxo-2(1H)-phthalazineacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201238903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885953-94-6 | |
| Record name | 7,8-Dimethoxy-1-oxo-2(1H)-phthalazineacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885953-94-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7,8-Dimethoxy-1-oxo-2(1H)-phthalazineacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201238903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
(7,8-Dimethoxy-1-oxophthalazin-2(1H)-yl)acetic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, pharmacological effects, and relevant case studies.
- Molecular Formula : C₁₂H₁₂N₂O₅
- Molecular Weight : 264.23 g/mol
- CAS Number : 885953-94-6
Synthesis
The synthesis of this compound typically involves the condensation of phthalazine derivatives with acetic acid under specific reaction conditions. The compound can be synthesized through various methods, including hydrazinolysis and azide coupling reactions, which allow for the introduction of different functional groups to enhance biological activity .
Anticancer Activity
Recent studies have highlighted the anticancer potential of phthalazinone derivatives, including this compound. These compounds exhibit significant cytotoxicity against various cancer cell lines:
The compound (12d) demonstrated a remarkable ability to inhibit cell growth by 98.2% at high concentrations, showcasing its potential as a therapeutic agent in breast cancer treatment .
The mechanism underlying the anticancer activity of this compound is thought to involve the inhibition of epidermal growth factor receptor (EGFR) pathways. Compounds derived from phthalazine structures have shown to induce apoptosis in cancer cells through EGFR inhibition, thus preventing tumor proliferation .
Other Biological Activities
Beyond anticancer properties, phthalazinone derivatives are known for their diverse pharmacological activities:
- Anti-inflammatory : Compounds have shown potential as COX inhibitors, which play a crucial role in mediating inflammatory responses .
- Antimicrobial : Some derivatives exhibit antimicrobial properties against various pathogens, suggesting their utility in treating infections .
Case Studies and Research Findings
Several studies have focused on the biological evaluation of phthalazine derivatives:
- Cytotoxicity Studies : A study evaluated the cytotoxic effects of various phthalazine derivatives against human cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that specific modifications to the phthalazine structure could enhance potency and selectivity against cancer cells while maintaining safety profiles against normal cells .
- Pharmacokinetic Studies : Research on the pharmacokinetics of these compounds suggests favorable absorption and distribution characteristics, making them suitable candidates for further development in drug formulation .
- In Silico Studies : Computational studies have predicted the drug-likeness and toxicity profiles of various phthalazine derivatives using tools like Swiss-ADME and ProTox, indicating their potential for safe therapeutic use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position Variations
2-(6,7-Dimethoxy-1-oxo-1,2-dihydrophthalazin-2-yl)acetic acid
- CAS : 2059993-25-6
- Molecular Formula : C₁₂H₁₂N₂O₅ (same as the parent compound)
- Key Difference : Methoxy groups at positions 6 and 7 instead of 7 and 7.
2-(8-Hydroxy-7-methoxy-1-oxo-1,2-dihydrophthalazin-2-yl)acetic acid
- CAS : 2060048-00-0
- Molecular Formula : C₁₁H₁₀N₂O₅
- Key Difference : Replacement of one methoxy group (position 8) with a hydroxyl group.
Functional Group Modifications
(4-Methyl-1-oxophthalazin-2(1H)-yl)acetic acid
- CAS : 68775-82-6
- Molecular Formula : C₁₁H₁₀N₂O₃
- Key Difference : A methyl group replaces the dimethoxy substituents.
- Impact : Reduced steric hindrance and electron-donating capacity compared to methoxy groups, likely diminishing interactions with hydrophobic enzyme pockets .
Acetamide Derivatives
- Example: N-(2,3-dihydro-1H-inden-2-yl)-2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetamide CAS: 1282096-30-3 Molecular Formula: C₂₁H₂₁N₃O₄ Key Difference: Acetic acid group converted to an acetamide with a dihydroindenyl substituent.
Pharmacological Derivatives
2-(7,8-Dimethoxy-1-oxophthalazin-2(1H)-yl)-N-[4-(4-pyridinyl)-1,3-thiazol-2-yl]acetamide
- CAS : 1310946-79-2
- Molecular Formula : C₂₀H₁₇N₅O₄S
- Key Feature : Incorporation of a pyridinyl-thiazole moiety.
- Application : Targets kinases and inflammatory pathways, with the thiazole ring improving binding to ATP pockets in enzymes .
2-(7,8-Dimethoxy-1-oxophthalazin-2(1H)-yl)-N-[1-(2-methoxyethyl)-1H-indol-4-yl]acetamide
- CAS : STL425916 (Vitas-M Lab)
- Molecular Formula : C₂₂H₂₄N₄O₅
- Key Feature : Indole-methoxyethyl substituent.
- Application: Potential use in cancer therapy due to indole’s DNA intercalation properties .
Structural and Physicochemical Data Comparison
Q & A
Q. Methodological Answer :
- Software Tools : Use SHELX (SHELXL for refinement, SHELXD for structure solution) for small-molecule crystallography. WinGX or Olex2 can assist in data processing and visualization .
- Data Collection : Employ high-resolution X-ray diffraction (≤1.0 Å) to resolve methoxy and acetic acid substituents.
- Validation : Check for twinning or disorder using PLATON; refine anisotropic displacement parameters to improve model accuracy .
- Deposition : Submit final CIF files to the Cambridge Structural Database (CSD) for peer validation and accessibility .
How can NMR spectroscopy be utilized to confirm the regiochemistry of methoxy groups in this compound?
Q. Methodological Answer :
- ¹H NMR Analysis : Compare coupling patterns and chemical shifts. Methoxy groups in the 7- and 8-positions deshield adjacent aromatic protons (e.g., H-5 and H-6 in phthalazinone), causing distinct splitting (e.g., doublets or triplets) .
- ²D NMR (COSY/NOESY) : Confirm spatial proximity between methoxy protons and neighboring aromatic hydrogens.
- Reference Data : Cross-check with published spectra of analogous dimethoxyphthalazinones to validate assignments .
What strategies are effective in improving the aqueous solubility of this compound for in vitro assays?
Q. Methodological Answer :
- Derivatization : Introduce hydrophilic groups (e.g., sulfonate or tertiary amines) at non-critical positions while preserving the phthalazinone core.
- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance solubility without cytotoxicity .
- pH Adjustment : Dissolve the compound in buffered solutions (pH 7.4) to exploit ionization of the acetic acid moiety.
How can researchers reconcile discrepancies between computational predictions and experimental binding affinities for this compound?
Q. Methodological Answer :
- Force Field Calibration : Re-parameterize docking software (e.g., AutoDock Vina) to account for methoxy group electronegativity and steric effects.
- Solvent Effects : Include explicit water molecules in molecular dynamics simulations to model hydration interactions.
- Experimental Cross-Check : Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding thermodynamics .
What analytical methods are recommended for assessing the purity of this compound, and how can impurities be identified?
Q. Methodological Answer :
- HPLC-MS : Use a C18 column with a water/acetonitrile gradient (0.1% formic acid) to separate and quantify impurities. Monitor for byproducts like unreacted phthalazinone precursors .
- Elemental Analysis : Confirm C, H, N percentages within ±0.4% of theoretical values.
- NMR Purity : Ensure absence of extraneous peaks in ¹H and ¹³C spectra, particularly in the δ 3.5–4.5 ppm region (methoxy and acetic acid groups) .
How can the metabolic stability of this compound be evaluated in preclinical studies?
Q. Methodological Answer :
- In Vitro Assays : Use liver microsomes (human/rodent) to measure half-life (t½) and intrinsic clearance. Monitor demethylation of methoxy groups via LC-MS/MS .
- CYP Inhibition Screening : Test against CYP3A4/2D6 isoforms to assess drug-drug interaction risks.
- Stability in Biofluids : Incubate compound in plasma (37°C, pH 7.4) and quantify degradation products over 24 hours .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
